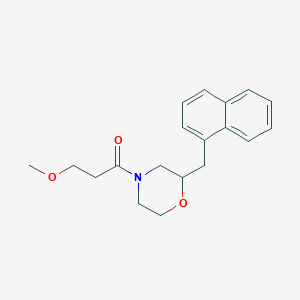
4-(3-methoxypropanoyl)-2-(1-naphthylmethyl)morpholine
Übersicht
Beschreibung
4-(3-methoxypropanoyl)-2-(1-naphthylmethyl)morpholine is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.16779360 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Topical Drug Delivery Systems
Research on novel morpholinyl esters, including structures related to 4-(3-methoxypropanoyl)-2-(1-naphthylmethyl)morpholine, shows potential in enhancing topical drug delivery. These compounds, when synthesized and evaluated, have shown to increase skin permeation rates, suggesting their utility as prodrugs for improving the efficacy of topical treatments. The improvement in skin permeation and aqueous solubility indicates their significant role in developing more effective topical drug delivery systems (Rautio et al., 2000).
Organic Synthesis and Chemical Reactions
Derivatives of this compound have been utilized in various organic synthesis processes. For example, they participate in the one-pot construction of the 1H-naphtho[2,3-c]pyran-5,10-dione system, demonstrating their versatility in synthesizing complex organic structures. Such reactions are fundamental in the synthesis of natural products and potential pharmaceutical compounds (Kobayashi et al., 2001).
Photoinitiators for UV-Curable Coatings
Compounds structurally related to this compound have been explored as photoinitiators in ultraviolet-curable coatings. These materials are essential for developing pigmented coatings that require curing under UV light, offering advantages in various industrial applications, including automotive and protective coatings. The research in this area highlights the potential of these compounds in enhancing the efficiency of UV-curable systems (Angiolini et al., 1997).
Fluorescent Probes and Sensors
Morpholine derivatives, including those similar to this compound, have been developed as fluorescent probes for detecting metal ions. These probes are crucial in biological and environmental monitoring, where they can selectively bind and detect specific ions, offering insights into various biochemical and environmental processes (Sahoo et al., 2019).
Eigenschaften
IUPAC Name |
3-methoxy-1-[2-(naphthalen-1-ylmethyl)morpholin-4-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-11-9-19(21)20-10-12-23-17(14-20)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,17H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGMDLGRQVRXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCOC(C1)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(methoxycarbonyl)phenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B4054537.png)
![1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B4054542.png)
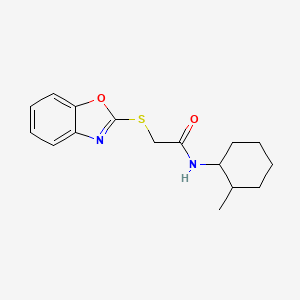
![5-[4-(benzylsulfonyl)-1-piperazinyl]-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline](/img/structure/B4054560.png)
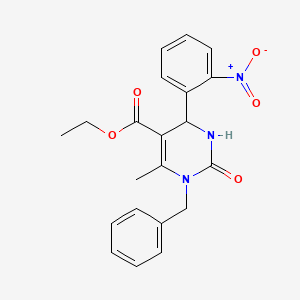
![(1R*,2S*)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-propylcyclopropanecarboxamide](/img/structure/B4054585.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B4054588.png)
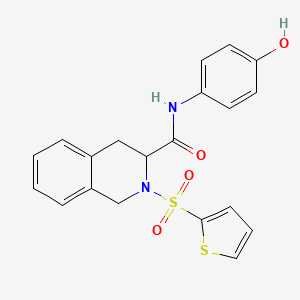
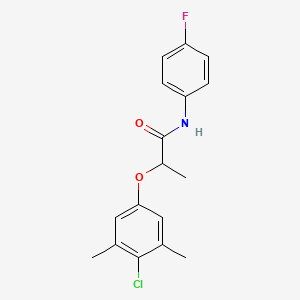
![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4054613.png)
![1-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4054626.png)
![1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4054633.png)
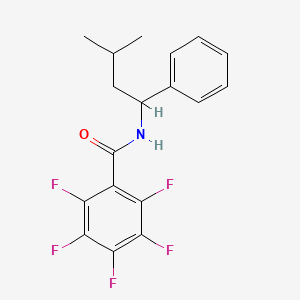
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B4054641.png)
